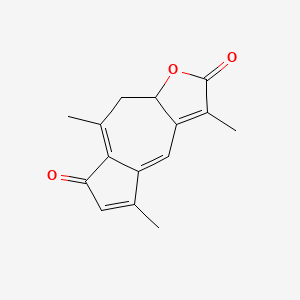
Taraxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taraxacin is a natural product found in Ferula with data available.
Applications De Recherche Scientifique
Ethnobotany and Antimicrobial Properties
Taraxacin is a bioactive phytochemical found in the genus Taraxacum, commonly known as dandelions. This genus, used traditionally in healthcare for treating infectious diseases, possesses a range of phytochemicals including this compound. This compound contributes to the genus's antimicrobial properties, effective against fungi and both Gram-positive and Gram-negative bacteria. However, clinical evidence for these activities is limited, suggesting a need for further study (Sharifi-Rad et al., 2018).
Pharmacological Properties
Taraxacum species, including those containing this compound, are traditionally used for various ailments due to their rich composition of sesquiterpenes, phenolic compounds, and flavonoids. The pharmacology of these plants, particularly their bioactive compounds like this compound, is a focus of current research. However, human clinical trials to validate these uses are sparse, indicating potential yet underexplored medicinal applications (Martínez et al., 2015).
Isolation and Structural Analysis
This compound has been isolated and structurally analyzed from Taraxacum wallichii, an example of ongoing research into understanding its chemical properties. The identification of this compound's structure using methods like NMR and X-ray crystallography marks a significant step in the exploration of its potential applications (Ahmad et al., 2000).
Anti-inflammatory and Antitumor Effects
Studies have reported the anti-inflammatory and antitumor effects of Taraxacum officinale, which contains this compound. These effects include inhibition of inflammatory responses and potential antitumor activities in pediatric cancer cells, suggesting this compound's role in these medicinal properties (Zhang et al., 2012; Menke et al., 2018).
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |
InChI |
InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |
Clé InChI |
BAHMQESJBKGPTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
SMILES canonique |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Synonymes |
taraxacin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


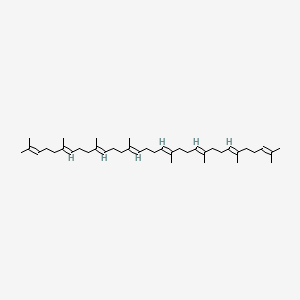
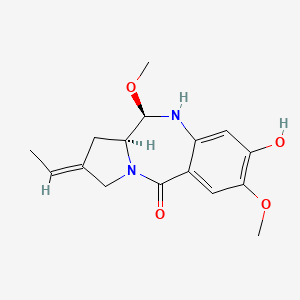
![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)

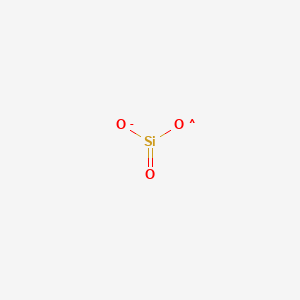
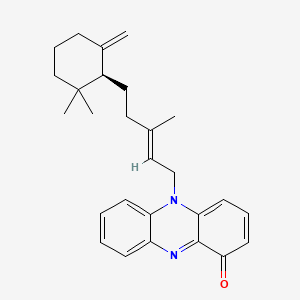
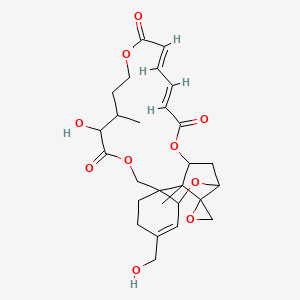

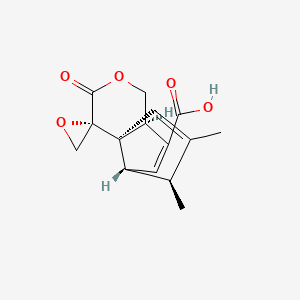


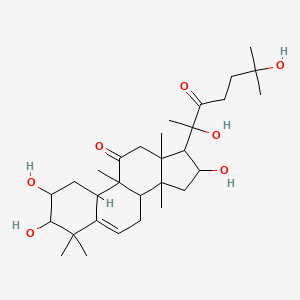
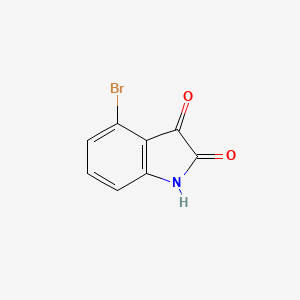
![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)
